molecular formula C17H14ClNO3 B6409693 4-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid CAS No. 1261967-33-2

4-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid

Cat. No.: B6409693
CAS No.: 1261967-33-2
M. Wt: 315.7 g/mol
InChI Key: CGMDBEZLSAPFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid is a chemical compound with the molecular formula C17H14ClNO3 and a molecular weight of 315.7 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Properties

IUPAC Name

4-chloro-2-[3-(cyclopropylcarbamoyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-12-4-7-14(17(21)22)15(9-12)10-2-1-3-11(8-10)16(20)19-13-5-6-13/h1-4,7-9,13H,5-6H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMDBEZLSAPFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691752
Record name 5-Chloro-3'-(cyclopropylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-33-2
Record name 5-Chloro-3'-(cyclopropylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid involves several steps, typically starting with the preparation of the benzoic acid derivative. The synthetic route may include the following steps:

    Formation of the benzoic acid core: This can be achieved through various methods, including Friedel-Crafts acylation.

    Introduction of the chloro group: Chlorination reactions are used to introduce the chloro substituent at the desired position on the benzoic acid ring.

    Attachment of the cyclopropylaminocarbonyl group: This step involves the formation of an amide bond between the benzoic acid derivative and the cyclopropylamine.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

4-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid can be compared with other similar compounds, such as:

    2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid: This compound has a similar structure but with different positions of the chloro and cyclopropylaminocarbonyl groups.

    4-Chloro-2-[3-(cyclopropylcarbamoyl)phenyl]benzoic acid: This compound has a similar core structure but with variations in the functional groups attached.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and applications in research.

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